Propanal, 3-bromo-2,2-dimethyl-

説明

BenchChem offers high-quality Propanal, 3-bromo-2,2-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanal, 3-bromo-2,2-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

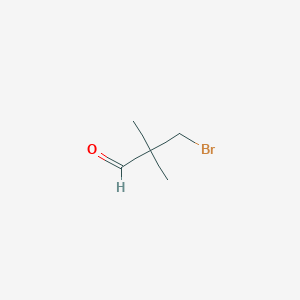

Structure

3D Structure

特性

IUPAC Name |

3-bromo-2,2-dimethylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-5(2,3-6)4-7/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWHYUOSZCHDOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446737 | |

| Record name | Propanal, 3-bromo-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34795-31-8 | |

| Record name | Propanal, 3-bromo-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mass Spectrometry Fragmentation Pathways of 3-Bromo-2,2-dimethylpropanal: A Mechanistic and Analytical Guide

Executive Summary

For researchers and drug development professionals, the structural elucidation of halogenated aliphatic aldehydes is a critical analytical step. 3-Bromo-2,2-dimethylpropanal (C₅H₉BrO) presents a unique molecular architecture: a reactive aldehyde functional group, a sterically hindered neopentyl-like quaternary alpha-carbon, and a heavy halogen atom. This whitepaper provides an in-depth analysis of its electron ionization mass spectrometry (EI-MS) fragmentation pathways, bridging theoretical gas-phase ion chemistry with field-proven experimental protocols.

Structural Dynamics and Ionization

In standard EI-MS, molecules are bombarded with electrons at 70 electron volts (eV). The choice of 70 eV is not arbitrary; it is a field-proven standard that exceeds the ionization energy of most organic molecules (~9–11 eV) by a sufficient margin to induce reproducible, library-matchable fragmentation without completely obliterating the molecular ion.

Upon ionization, 3-bromo-2,2-dimethylpropanal forms the odd-electron molecular ion [M]⁺• at m/z 164 and 166 . A defining feature of this spectrum is the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, the molecular ion—and any fragment retaining the bromine atom—will exhibit a characteristic doublet separated by 2 atomic mass units (M and M+2) with approximately equal intensities 1. This isotopic signature acts as a built-in, self-validating system for spectral interpretation 2.

Mechanistic Insight: Unlike many aliphatic aldehydes, 3-bromo-2,2-dimethylpropanal cannot undergo the classic McLafferty rearrangement. The quaternary alpha-carbon is fully substituted with methyl groups and a bromomethyl group, meaning there is no gamma-hydrogen available to migrate to the carbonyl oxygen.

Primary Fragmentation Pathways

The fragmentation of 3-bromo-2,2-dimethylpropanal is driven by the competing stabilization of carbocations and the expulsion of stable neutral radicals.

Pathway A: Alpha-Cleavage and Stevenson's Rule

Alpha-cleavage is the hallmark fragmentation of aldehydes, involving the homolytic cleavage of the bond between the carbonyl carbon and the alpha-carbon 3. This cleavage results in the loss of the formyl radical (HCO•, 29 Da).

-

Causality via Stevenson's Rule: When the C-C bond breaks, the positive charge preferentially remains on the fragment with the lower ionization energy. The ionization energy of the highly substituted alkyl radical (•C(CH₃)₂-CH₂Br) is significantly lower than that of the formyl radical (~8.1 eV).

-

Result: The charge is retained on the alkyl fragment, yielding the [C₄H₈Br]⁺ cation at m/z 135 and 137 . Because this fragment retains the halogen, it displays the diagnostic 1:1 isotopic doublet.

Pathway B: Inductive Halogen Cleavage

The highly electronegative bromine atom exerts a strong inductive pull on the electron density of the C-Br bond. Upon ionization, this inductive effect drives the homolytic expulsion of a bromine radical (Br•, 79 or 81 Da).

-

Result: This yields the [C₅H₉O]⁺ cation at m/z 85 . Because the bromine atom has been lost, this peak appears as a single mass (no doublet), serving as a definitive indicator of dehalogenation. The m/z 85 ion can subsequently undergo decarbonylation (loss of CO, 28 Da) to form a tert-butyl-like cation [C₄H₉]⁺ at m/z 57 .

Pathway C: Alkyl Cleavage (Steric Relief)

The neopentyl-like quaternary center creates significant steric crowding. Cleavage of the C(alpha)-CH₂Br bond relieves this strain, expelling a bromomethyl radical (•CH₂Br, 93/95 Da).

-

Result: This forms the highly stable, resonance-stabilized [C₄H₇O]⁺ cation at m/z 71 . Further loss of carbon monoxide (28 Da) from this species yields the isopropyl cation [C₃H₇]⁺ at m/z 43 .

Primary EI-MS fragmentation pathways of 3-bromo-2,2-dimethylpropanal.

Quantitative Fragmentation Data

The table below summarizes the diagnostic ions generated during the EI-MS analysis of 3-bromo-2,2-dimethylpropanal.

| Fragment Ion | m/z Value(s) | Isotopic Signature | Neutral Loss | Structural Assignment |

| [M]⁺• | 164 / 166 | 1:1 Doublet | None | [C₅H₉BrO]⁺• (Molecular Ion) |

| [M - HCO]⁺ | 135 / 137 | 1:1 Doublet | 29 Da (HCO•) | [C₄H₈Br]⁺ (Alpha-cleavage) |

| [M - Br]⁺ | 85 | Singlet | 79/81 Da (Br•) | [C₅H₉O]⁺ (Inductive cleavage) |

| [M - CH₂Br]⁺ | 71 | Singlet | 93/95 Da (•CH₂Br) | [C₄H₇O]⁺ (Alkyl cleavage) |

| [M - Br - CO]⁺ | 57 | Singlet | 107/109 Da | [C₄H₉]⁺ (Secondary cleavage) |

| [M - CH₂Br - CO]⁺ | 43 | Singlet | 121/123 Da | [C₃H₇]⁺ (Secondary cleavage) |

Self-Validating Experimental Protocol for GC-EI-MS

To ensure absolute trustworthiness in data acquisition, the following protocol is designed as a self-validating system . The experimental choices are grounded in the physical chemistry of the analyte.

Step 1: Sample Preparation

-

Action: Dilute 3-bromo-2,2-dimethylpropanal in a highly volatile, non-reactive solvent (e.g., GC-grade Dichloromethane) to a final concentration of 10–50 ppm.

-

Causality: High concentrations lead to ion-molecule reactions in the source chamber, artificially generating [M+H]⁺ peaks that obscure the true molecular ion. Dilution ensures unimolecular fragmentation kinetics.

Step 2: Chromatographic Separation

-

Action: Inject 1 µL into a Gas Chromatograph equipped with a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30m x 0.25mm x 0.25µm). Use a split ratio of 1:50.

-

Causality: The non-polar stationary phase separates analytes strictly by boiling point, preventing the degradation of the thermally sensitive halogenated aldehyde that can occur on polar, active phases.

Step 3: EI Ionization Parameters

-

Action: Set the ion source temperature to 230°C and the electron energy strictly to 70 eV.

-

Causality: 230°C prevents condensation of the analyte on the repeller plates without inducing premature thermal cracking. 70 eV standardizes the internal energy deposition.

Step 4: Data Acquisition & Self-Validation

-

Action: Acquire mass spectra in full scan mode from m/z 35 to 250.

-

Validation Check: Upon acquiring the spectrum, immediately isolate the m/z 135/137 region. The presence of a perfect 1:1 intensity doublet separated by 2 Da definitively validates the retention of the bromine atom. If the doublet is absent in the m/z 85 peak, it structurally confirms the loss of the halogen. This internal logic prevents misassignment of background noise as fragment ions.

Self-validating GC-EI-MS experimental workflow for halogenated aldehydes.

References

-

Theoretical evaluation of inter-ion and intra-ion isotope effects in fragmentation: insights into chlorine and bromine isotope effects of halogenated organic compounds occurring in electron ionization mass spectrometry. RSC Publishing. 1

-

The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry. Benchchem. 2

-

Inductive cleavage. Grokipedia. 3

-

Compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry. ResearchGate. 4

Sources

- 1. Theoretical evaluation of inter-ion and intra-ion isotope effects in fragmentation: insights into chlorine and bromine isotope effects of halogenated organic compounds occurring in electron ionization mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Inductive cleavage â Grokipedia [grokipedia.com]

- 4. researchgate.net [researchgate.net]

Application Note: Grignard Addition Protocols for Sterically Hindered 3-Bromo-2,2-dimethylpropanal

Executive Summary & Mechanistic Challenges

3-Bromo-2,2-dimethylpropanal (CAS 34795-31-8) is a highly functionalized, sterically hindered aliphatic aldehyde. Its unique architecture—featuring a neopentyl-like gem-dimethyl group alpha to the carbonyl and a reactive primary bromide—makes it a valuable bifunctional building block in medicinal chemistry. However, achieving high-yielding nucleophilic additions requires precise control over competing reaction pathways.

As a Senior Application Scientist, it is critical to understand the causality behind protocol failures with this substrate. The three primary mechanistic challenges are:

-

Severe Steric Hindrance: The bulky tert-butyl-like environment (two methyls and a bromomethyl group) adjacent to the carbonyl significantly impedes the nucleophile's approach along the Bürgi-Dunitz trajectory[1].

-

Competing SET / β -Hydride Reduction: While enolization is a common side-reaction for hindered carbonyls, 3-bromo-2,2-dimethylpropanal lacks α -protons, rendering enolization impossible. Instead, when using Grignard reagents possessing β -hydrogens (e.g., isopropylmagnesium bromide), the steric bulk heavily biases the reaction toward a2[2]. This results in the reduction of the aldehyde to 3-bromo-2,2-dimethylpropan-1-ol rather than the desired secondary alcohol.

-

Intramolecular Cyclization (Oxetane Formation): The 1,2-addition of a Grignard reagent generates a magnesium alkoxide intermediate. If thermal energy permits, this nucleophilic alkoxide can undergo an intramolecular SN2 attack on the adjacent primary bromide. This3[3], destroying the target product.

Strategic Workflow for Protocol Selection

To achieve high yields, the protocol must suppress both reduction and cyclization. For Grignards with β -hydrogens, transmetalation with anhydrous Cerium(III) chloride (CeCl 3 , Imamoto protocol) is required to increase carbonyl oxophilicity and force direct 1,2-addition. Regardless of the reagent, strictly cryogenic temperatures must be maintained to prevent oxetane formation.

Fig 1: Workflow mitigating SET reduction and oxetane formation in hindered Grignard additions.

Quantitative Reaction Profiling

The table below summarizes the causal relationship between reagent selection, temperature control, and the resulting major reaction pathways.

| Grignard Reagent | β -Hydrogens? | Additive | Quench Temp | Expected Primary Pathway | Target Alcohol Est. Yield |

| MeMgBr | No | None | -78 °C | 1,2-Addition | >85% |

| iPrMgBr | Yes | None | -78 °C | SET / Hydride Reduction | <20% (Major: Reduction) |

| iPrMgBr | Yes | CeCl 3 | -78 °C | 1,2-Addition | 75-80% |

| MeMgBr | No | None | +20 °C (RT) | Intramolecular SN2 | <10% (Major: Oxetane) |

Step-by-Step Experimental Protocols

Protocol A: Direct Addition of Non-Reducing Grignard Reagents (e.g., MeMgBr, PhMgBr)

Use this protocol when the Grignard reagent lacks β -hydrogens, eliminating the risk of reduction.

-

System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

-

Substrate Solvation: Dissolve 3-bromo-2,2-dimethylpropanal (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.

-

Cryogenic Cooling (Critical Step): Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes. Causality: This suppresses the thermal activation energy required for the alkoxide intermediate to perform an 4[4] on the primary bromide.

-

Nucleophilic Addition: Add MeMgBr (1.1 equiv, typically 3.0 M in Et 2 O) dropwise via a syringe pump over 20 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could trigger oxetane formation.

-

Reaction: Stir the mixture at -78 °C for 2 hours.

-

Cryogenic Quench: Add saturated aqueous NH 4 Cl directly to the reaction mixture at -78 °C. Causality: NH 4 Cl provides a mild, buffered proton source to1[1] before the system warms up, avoiding the use of strong acids (like HCl) that could promote elimination.

-

Workup: Allow the mixture to warm to room temperature. Extract with Et 2 O (3x), wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

Protocol B: CeCl 3 -Mediated Addition (Imamoto Protocol for EtMgBr, iPrMgBr)

Use this protocol when the Grignard reagent contains β -hydrogens to prevent SET and β -hydride reduction.

-

CeCl 3 Activation: Place CeCl 3⋅7H2O (1.5 equiv) in a Schlenk flask. Heat gradually to 140 °C under high vacuum (0.1 Torr) for 2 hours with vigorous stirring. Causality: Complete dehydration is mandatory; residual water will violently quench the Grignard reagent.

-

Suspension Formation: Cool the flask to room temperature under Argon. Add anhydrous THF (to achieve 0.3 M based on CeCl 3 ) and stir vigorously for 2 hours until a uniform, milky-white suspension forms.

-

Organocerium Transmetalation: Cool the suspension to -78 °C. Add the Grignard reagent (1.2 equiv) dropwise. Stir at -78 °C for 1 hour. Causality: Transmetalation generates an organocerium intermediate which is highly oxophilic and significantly less basic than the parent Grignard, effectively shutting down the reduction pathway.

-

Addition: Add 3-bromo-2,2-dimethylpropanal (1.0 equiv) as a solution in THF dropwise. Stir at -78 °C for 2 hours.

-

Quench & Workup: Execute the cryogenic quench with sat. NH 4 Cl at -78 °C and proceed with the workup as described in Protocol A.

Sources

Application Note: Synthesis of 3-Bromo-2,2-dimethylpropanal via Pyridinium Chlorochromate (PCC) Oxidation

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Strategic Rationale

The synthesis of highly functionalized, sterically hindered building blocks is a cornerstone of modern drug discovery. Neopentyl-like structures, such as the 2,2-dimethylpropyl moiety, are frequently incorporated into pharmacophores to block metabolically vulnerable sites and improve the pharmacokinetic profiles of drug candidates[1].

This application note details the selective oxidation of 3-bromo-2,2-dimethyl-1-propanol to 3-bromo-2,2-dimethylpropanal using Pyridinium Chlorochromate (PCC) . The substrate features a primary alcohol adjacent to a quaternary carbon (gem-dimethyl group) and a terminal bromide. PCC (the Corey-Suggs reagent) is specifically selected for this transformation because it reliably arrests oxidation at the aldehyde oxidation state, provided strictly anhydrous conditions are maintained[2][3].

Mechanistic Causality: Why PCC?

Understanding the chemical causality behind reagent selection ensures predictable scale-up and troubleshooting.

-

Prevention of Over-Oxidation: PCC is a mild Cr(VI) oxidant. In the presence of water, aldehydes exist in equilibrium with their gem-diol (hydrate) forms. Chromic acid and other strong aqueous oxidants readily oxidize these hydrates to carboxylic acids. By executing the PCC oxidation in anhydrous dichloromethane (DCM), hydrate formation is impossible, and the reaction strictly terminates at the aldehyde[2][3].

-

Steric Accommodation: The neopentyl-type center of 3-bromo-2,2-dimethyl-1-propanol is highly sterically hindered. However, the initial formation of the chromate ester at the primary oxygen is rapid. The subsequent rate-determining step—a base-promoted, E2-like β -hydride elimination—proceeds smoothly to liberate the aldehyde and a Cr(IV) byproduct[2][3].

-

Stability of the Product: The resulting 3-bromo-2,2-dimethylpropanal lacks α -hydrogens due to the quaternary C2 carbon. This structural feature prevents unwanted α -deprotonation, enolization, or self-aldol condensation under the slightly acidic conditions of the PCC reaction, ensuring a high-purity product profile.

Mechanistic pathway of PCC oxidation from primary alcohol to aldehyde.

Experimental Design & Quantitative Parameters

To achieve optimal yields, the reaction requires a slight stoichiometric excess of PCC and the critical inclusion of an inert solid support (Celite or silica gel)[4][5]. As PCC is reduced, it forms a viscous, black, polymeric chromium tar that can coat the reaction vessel and physically trap the product[4][6]. Celite provides a high surface area for this tar to precipitate onto, transforming a potentially disastrous workup into a simple filtration[4].

Table 1: Reaction Stoichiometry and Reagent Profiles

| Reagent / Material | Role | Equivalents | Amount (per 10 mmol scale) | Notes |

| 3-bromo-2,2-dimethyl-1-propanol | Substrate | 1.0 eq | 1.67 g (10.0 mmol) | Dry prior to use (azeotrope with toluene if needed). |

| Pyridinium Chlorochromate (PCC) | Oxidant | 1.5 eq | 3.23 g (15.0 mmol) | Toxic, handle in fume hood. Moisture sensitive. |

| Anhydrous Dichloromethane (DCM) | Solvent | ~0.2 M | 50 mL | Must be strictly anhydrous to prevent over-oxidation. |

| Celite 545 (or Silica Gel) | Dispersant | Weight eq. | 3.23 g | Prevents Cr-tar agglomeration; essential for stirring. |

| Diethyl Ether ( Et2O ) | Workup Solvent | N/A | 100 mL | Precipitates chromium salts during workup. |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes, precipitate formation) are included to confirm the reaction is proceeding correctly.

Phase 1: Reaction Setup

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with dry Argon or Nitrogen gas.

-

Solvent & Support Addition: Add 50 mL of anhydrous dichloromethane (DCM) to the flask, followed by 3.23 g of oven-dried Celite[4].

-

Substrate Addition: Dissolve 1.67 g (10.0 mmol) of 3-bromo-2,2-dimethyl-1-propanol in the suspension. Stir at 300 rpm to ensure homogeneous dispersion.

-

Temperature Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

Phase 2: Oxidation Execution

-

Oxidant Addition: Weigh 3.23 g (15.0 mmol) of PCC. Add the PCC to the vigorously stirring reaction mixture in three equal portions over 15 minutes[4].

-

Causality Note: Portion-wise addition at 0 °C controls the mild exotherm and prevents localized heating, which could lead to side reactions or solvent boil-off.

-

-

Reaction Maturation: Remove the ice bath and allow the reaction to warm to ambient room temperature (20–25 °C).

-

Visual Validation: As the reaction progresses, the initial bright orange/red color of the PCC will darken, eventually forming a dark brown/black granular suspension[4][6]. This confirms the reduction of Cr(VI) to Cr(IV). Let stir for 2 to 4 hours[4].

Phase 3: Workup and Isolation

-

Quenching & Precipitation: Once TLC indicates complete consumption of the starting material, dilute the reaction mixture with 100 mL of cold diethyl ether ( Et2O ).

-

Causality Note: Diethyl ether drastically reduces the solubility of the reduced chromium salts and pyridinium hydrochloride, forcing them to precipitate onto the Celite[2].

-

-

Filtration: Prepare a fritted glass funnel layered with a 2-inch pad of silica gel on top of a 1-inch pad of Celite. Filter the dark suspension through this pad under mild vacuum.

-

Washing: Wash the filter cake with an additional 3 x 30 mL of diethyl ether to extract any trapped product. The filtrate should be clear and colorless to pale yellow.

-

Concentration: Carefully concentrate the filtrate under reduced pressure (rotary evaporator) at a low bath temperature (< 25 °C).

-

Critical Warning: 3-bromo-2,2-dimethylpropanal is relatively volatile. Avoid high vacuum or elevated water bath temperatures to prevent product loss.

-

Step-by-step experimental workflow for PCC oxidation and product isolation.

Analytical Validation

To ensure the integrity of the isolated 3-bromo-2,2-dimethylpropanal, validate the product using the following parameters:

Table 2: Analytical Expectations

| Analytical Method | Expected Observation | Diagnostic Significance |

| TLC (Hexanes:EtOAc 8:2) | Rf ~0.6 (Product); Rf ~0.3 (Starting Material) | Aldehyde is significantly less polar than the primary alcohol. Visualize with KMnO4 or PMA stain. |

| 1 H NMR (CDCl 3 , 400 MHz) | δ ~9.5 ppm (s, 1H) | Confirms the presence of the newly formed aldehyde proton. |

| 1 H NMR (CDCl 3 , 400 MHz) | δ ~3.4 ppm (s, 2H) | Represents the −CH2Br protons. Singlet confirms quaternary C2 center. |

| 1 H NMR (CDCl 3 , 400 MHz) | δ ~1.2 ppm (s, 6H) | Represents the gem-dimethyl protons. |

| IR Spectroscopy | Strong, sharp peak at ~1725 cm −1 | Confirms the C=O stretch of the aliphatic aldehyde. Absence of broad O-H stretch (~3300 cm −1 ). |

Troubleshooting & Safety Considerations

-

Incomplete Conversion: If TLC shows unreacted starting material after 4 hours, the PCC may have degraded due to ambient moisture. Add an additional 0.5 equivalents of fresh PCC and stir for 1 hour.

-

Toxicity: PCC contains hexavalent chromium [Cr(VI)], which is a known human carcinogen and highly toxic to aquatic life[4]. All manipulations involving the solid reagent and the filtration of the chromium waste must be performed in a certified fume hood. Dispose of the Celite/Chromium filter cake in designated heavy metal hazardous waste containers.

-

Alternative Reagents: For process-scale synthesis where heavy metal toxicity is prohibitive, consider Swern oxidation or Dess-Martin Periodinane (DMP)[3]. However, PCC remains highly cost-effective and reliable for discovery-scale (<50 g) synthesis[3].

Sources

Overcoming steric hindrance during nucleophilic attack on 3-bromo-2,2-dimethylpropanal

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with 3-bromo-2,2-dimethylpropanal . This molecule presents a unique dual-electrophile system containing a carbonyl carbon (C1) and a primary alkyl bromide (C3).

However, the central alpha-quaternary carbon (C2, bearing two methyl groups) acts as a massive steric shield. This creates profound challenges for nucleophilic functionalization, rendering standard textbook protocols completely ineffective. Below is our comprehensive troubleshooting guide to overcoming these steric barriers.

Part 1: Troubleshooting the Neopentyl Bromide (C3 Substitution)

FAQ: Why is my nucleophile failing to displace the bromide via SN2 ? I am recovering 100% of my starting material.

Causality & Mechanism: The C3 position is a neopentyl-type halide. For an SN2 reaction to occur, the nucleophile must execute a concerted backside attack, approaching the electrophilic carbon exactly 180° opposite the leaving group[1]. However, the bulky beta-methyl groups on C2 physically block this trajectory[2]. Because of this severe steric congestion, the activation energy for the transition state is immensely high. In fact, bimolecular substitution of neopentyl bromide systems can be up to 3 million times slower than that of methyl bromide[3].

Solution: Standard SN2 conditions will fail. You must use extreme forcing conditions: Finkelstein activation combined with highly polar aprotic solvents and small, linear nucleophiles (like azide, N3− ).

Protocol 1: Forcing SN2 via Finkelstein Activation

Note: This protocol is a self-validating system designed to force substitution while protecting the sensitive aldehyde.

-

Step 1: Acetal Protection

-

Action: Reflux 3-bromo-2,2-dimethylpropanal with ethylene glycol and a catalytic amount of p-Toluenesulfonic acid (pTSA) in toluene using a Dean-Stark trap.

-

Validation: Check the 1H NMR spectrum. The reaction is complete when the sharp aldehyde proton peak (~9.5 ppm) disappears, replaced by the acetal methine peak (~4.5 ppm).

-

-

Step 2: Finkelstein Exchange

-

Action: Dissolve the protected substrate in anhydrous 2-butanone. Add 3.0 equivalents of Sodium Iodide (NaI) and reflux for 24 hours.

-

Validation: The precipitation of Sodium Bromide (NaBr) from the solution serves as a visual confirmation of successful halogen exchange, converting the bromide to a much more reactive iodide.

-

-

Step 3: High-Temperature Substitution

-

Action: Isolate the neopentyl iodide. Dissolve in anhydrous DMSO. Add 5.0 equivalents of Sodium Azide ( NaN3 ) and heat to 120°C for 48 hours.

-

Validation: Isolate the product and run an IR spectrum. A strong, sharp stretch at ~2100 cm −1 confirms the successful introduction of the azide group.

-

Part 2: Troubleshooting the Hindered Carbonyl (C1 Addition)

FAQ: My Grignard reagent is returning unreacted starting material or unexpected byproducts. How do I force 1,2-addition?

Causality & Mechanism: Nucleophilic addition to a carbonyl requires the nucleophile to approach at the Bürgi-Dunitz angle (~105°). The adjacent gem-dimethyl group creates severe steric repulsion along this path. Furthermore, successful addition forces the carbonyl carbon to rehybridize from a planar sp2 geometry to a crowded tetrahedral sp3 geometry[4],[5]. The resulting steric clash in the transition state heavily disfavors the reaction.

Solution: Use a strong Lewis acid to pre-activate the carbonyl. This withdraws electron density, lengthening the C=O bond and making the carbon highly electrophilic, which lowers the activation energy enough to overcome the steric penalty.

Protocol 2: Lewis Acid-Mediated Nucleophilic Addition

-

Step 1: Pre-Complexation

-

Action: Dissolve 3-bromo-2,2-dimethylpropanal in anhydrous Dichloromethane (DCM) under an argon atmosphere. Cool to -78°C. Dropwise, add 1.1 equivalents of Titanium Tetrachloride ( TiCl4 ).

-

Validation: A distinct color change (often deep yellow/orange) indicates successful Lewis acid-carbonyl complexation.

-

-

Step 2: Nucleophilic Attack

-

Action: Slowly add 1.2 equivalents of an organolithium reagent (e.g., Methyllithium). Organolithiums are preferred over Grignards here due to their smaller steric profile and higher reactivity. Stir for 2 hours at -78°C.

-

Validation: Monitor via TLC (KMnO 4 stain). The starting material spot should be completely consumed.

-

-

Step 3: Quench and Isolation

-

Action: Quench the reaction strictly at -78°C with saturated aqueous NH4Cl before warming to room temperature to prevent retro-addition.

-

Validation: 1H NMR will show a new sp3 oxygen-bound methine/methylene and the absence of the aldehyde proton.

-

Part 3: Competing Reactions (The Cannizzaro Threat)

FAQ: When using hydroxide or alkoxide bases, I get a mixture of a carboxylic acid and an alcohol instead of substitution. Why?

Causality & Mechanism: Because 3-bromo-2,2-dimethylpropanal lacks alpha-hydrogens, it cannot undergo enolization to relieve basic stress. When exposed to strong nucleophiles like hydroxide, the sterically blocked SN2 pathway fails. Instead, the molecule undergoes the Cannizzaro reaction[6]. The base attacks the carbonyl, forming a tetrahedral intermediate that expels a hydride ion to reduce a second aldehyde molecule, resulting in disproportionation into an alcohol and a carboxylate[6].

Quantitative Data: Impact of Steric Hindrance

| Substrate Type | Reaction Type | Relative Rate / Yield | Primary Limiting Factor |

| Methyl Bromide | SN2 Substitution | 1.0×100 (Baseline) | None |

| Neopentyl Bromide | SN2 Substitution | ∼3.3×10−6 | Beta-methyl steric block |

| Unhindered Aldehyde | Grignard Addition | > 95% Yield | None |

| 3-Bromo-2,2-dimethylpropanal | Grignard Addition | < 20% Yield | sp2→sp3 transition clash |

| 3-Bromo-2,2-dimethylpropanal | Lewis Acid + Organolithium | 75 - 85% Yield | Overcome by C=O bond lengthening |

Mechanistic Visualizations

Workflow for overcoming steric barriers at the C1 and C3 positions.

Competing Cannizzaro reaction pathway under highly basic conditions.

References

-

[1] Title: Neopentyl bromide will not undergo SN₂ substitution with sodium hydroxide. Why? Source: Brainly URL: [Link]

-

[2] Title: Exceptions in SN2 and SN1 Reactions Source: Chemistry Steps URL: [Link]

-

[3] Title: The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide Source: Henry Rzepa's Blog - Imperial College URL:[Link]

-

[6] Title: Does 2,2-dimethyl propanal undergo the Cannizzaro reaction? Source: Quora URL:[Link]

-

[4] Title: Nucleophilic Addition to Carbonyl Groups Source: Chemistry Steps URL:[Link]

-

[5] Title: Nucleophilic Addition To Carbonyls Source: Master Organic Chemistry URL:[Link]

Sources

- 1. brainly.com [brainly.com]

- 2. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 3. The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 4. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. quora.com [quora.com]

Optimizing purification of Propanal, 3-bromo-2,2-dimethyl- by column chromatography

Welcome to the Technical Support and Troubleshooting Portal for the chromatographic purification of 3-bromo-2,2-dimethylpropanal . This guide is designed for research scientists and drug development professionals who require high-purity intermediates for complex organic synthesis.

Unlike standard aliphatic aldehydes, 3-bromo-2,2-dimethylpropanal possesses a sterically hindered, neopentyl-like structure lacking α -protons. This portal breaks down the causality behind its unique chromatographic behavior and provides a self-validating protocol to ensure optimal recovery and purity.

Mechanistic Workflow & Process Visualization

To successfully purify this compound, you must minimize its residence time on the column. Prolonged exposure to active silanol groups on the silica gel, especially in the presence of atmospheric oxygen, can catalyze the oxidation of the aldehyde to its corresponding carboxylic acid [2].

Workflow for the optimized flash chromatography of 3-bromo-2,2-dimethylpropanal.

Standard Operating Procedure: Self-Validating Flash Chromatography

This protocol is specifically optimized for crude mixtures generated via the Pyridinium Chlorochromate (PCC) oxidation of 3-bromo-2,2-dimethyl-1-propanol[1].

Phase 1: Sample Preparation (Dry Loading)

Causality: 3-bromo-2,2-dimethylpropanal is a dense, slightly volatile oil. Loading it neat or dissolved in a strong solvent like dichloromethane (DCM) causes the sample band to diffuse rapidly down the column, ruining resolution.

-

Dissolve the crude reaction mixture in a minimal amount of DCM.

-

Add Celite 545 (approximately 2-3 times the mass of the crude product). Note: Do not use silica gel for dry loading aldehydes, as the extended surface contact time promotes degradation prior to elution.

-

Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

Phase 2: Column Packing and Elution

Causality: The target aldehyde is significantly less polar than the starting alcohol. Using a highly non-polar isocratic system ensures the aldehyde elutes rapidly while the alcohol remains bound to the baseline [1].

-

Pack a flash chromatography column with standard silica gel (230–400 mesh) using Hexane.

-

Load the Celite-adsorbed sample evenly onto the top of the silica bed. Add a thin protective layer of sand.

-

Elute the column isocratically using a Hexane:Ethyl Acetate (33:1 v/v) solvent system.

-

Apply positive air pressure to maintain a rapid flow rate (flash chromatography). Do not let the column run via gravity, as increased residence time leads to product loss.

Phase 3: Self-Validating Fraction Analysis

Causality: UV visualization is ineffective because the molecule lacks extended conjugation. To guarantee that the collected fractions contain the aldehyde and not the starting alcohol, a differential chemical staining matrix must be used.

-

Spot the collected fractions on two separate TLC plates (Plate A and Plate B).

-

Plate A (Aldehyde Confirmation): Dip in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain and heat gently. A bright yellow/orange spot confirms the presence of the aldehyde carbonyl.

-

Plate B (Contaminant Check): Dip in Potassium Permanganate ( KMnO4 ) stain and heat. KMnO4 oxidizes both alcohols and aldehydes.

-

Validation Logic: Fractions that are 2,4-DNP (+) and KMnO4 (+) contain the pure product. Fractions that are 2,4-DNP (-) but KMnO4 (+) contain the unreacted starting material and must be discarded.

Quantitative Chromatographic Data

Use the following empirical data to calibrate your solvent gradients and predict elution behavior.

| Eluent System (v/v) | Rf (Aldehyde) | Rf (Alcohol) | Resolution Quality | Mechanistic Observation |

| Hexane:EtOAc (33:1) | ~0.45 | ~0.10 | Excellent | Highly non-polar system prevents the alcohol from migrating, ensuring baseline separation [1]. |

| Hexane:EtOAc (10:1) | ~0.70 | ~0.35 | Poor | Compresses the separation band; high risk of co-elution due to rapid migration. |

| DCM:Hexane (1:1) | ~0.55 | ~0.20 | Good | Alternative system; DCM provides different selectivity but requires careful solvent removal to prevent bumping. |

Troubleshooting & FAQs

Q: My TLC shows complete conversion of the alcohol, but my isolated yield of 3-bromo-2,2-dimethylpropanal is exceptionally low (<40%). What happened? A: The loss is likely occurring during solvent removal, not on the column. Low molecular weight, sterically hindered aldehydes are highly volatile. Correction: When concentrating the purified fractions on a rotary evaporator, keep the water bath temperature below 20°C (use an ice bath if necessary) and do not drop the vacuum below 150 mbar. Stop evaporation immediately once the solvent is removed.

Q: I am observing severe streaking/tailing of the product band on the column. How can I resolve this? A: Tailing is caused by strong hydrogen bonding between the aldehyde carbonyl and acidic silanol groups on the silica gel. Correction: If tailing persists in the 33:1 system, you can deactivate the silica gel by adding 1% Triethylamine ( Et3N ) to your eluent. However, because Et3N is difficult to remove from volatile oils, a better alternative is to switch to a shorter, wider column to reduce the theoretical plates and minimize the time the compound spends interacting with the stationary phase [2].

Q: Is there a risk of the compound undergoing an aldol condensation on the column? A: No. The chemical structure of 3-bromo-2,2-dimethylpropanal features a tertiary carbon at the alpha position (gem-dimethyl group). Because it lacks α -protons, it cannot form an enol or enolate, making it completely immune to self-aldol condensation [3]. Your primary degradation concern is oxidation to the carboxylic acid, not polymerization.

Q: Can I use bisulfite purification instead of column chromatography? A: Yes. If column chromatography continues to result in poor yields due to silica-induced degradation, you can form the water-soluble sodium bisulfite adduct of the aldehyde. Extract the organic impurities, then regenerate the pure aldehyde by basifying the aqueous layer with sodium bicarbonate ( NaHCO3 ) and extracting with ether [2].

References

-

Novel Diastereoselective Synthesis of Bicyclic β-Lactams through Radical Cyclization and Their Reduction toward 2-(1-Alkoxy-2-hydroxyethyl)piperidines and 2-(1-Alkoxy-2-hydroxyethyl)azepanes The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate Scientific Discussion Forum URL:[Link]

-

3-Bromo-2,2-dimethyl-1-propanol Chemical Properties and Uses LookChem Chemical Database URL:[Link]

Preventing degradation of 3-bromo-2,2-dimethylpropanal during long-term laboratory storage

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 3-bromo-2,2-dimethylpropanal (CAS 34795-31-8). Below, you will find mechanistic insights into its stability, troubleshooting FAQs, and a self-validating Standard Operating Procedure (SOP) for long-term storage.

Mechanistic Overview of Degradation

3-Bromo-2,2-dimethylpropanal is a highly versatile electrophilic building block, frequently utilized in the synthesis of complex organic molecules, such as bicyclic β-lactams via Staudinger reactions[1]. It is typically synthesized via the oxidation of 3-bromo-2,2-dimethyl-1-propanol using pyridinium chlorochromate (PCC)[1].

Despite its utility, its structural features—an unprotected aldehyde adjacent to a sterically hindered, halogenated carbon—make it susceptible to three primary degradation pathways during long-term laboratory storage:

-

Auto-Oxidation (Primary Threat): The formyl hydrogen is highly sensitive to atmospheric oxygen. Radical-mediated auto-oxidation rapidly converts the aldehyde into 3-bromo-2,2-dimethylpropanoic acid.

-

Hydrolysis: While the C-Br bond is situated on a primary carbon, it is adjacent to a sterically hindered quaternary center (a neopentyl-like system). This severe steric bulk effectively blocks standard S_N2 hydrolysis. However, over prolonged storage with moisture ingress, slow solvolysis can still occur, liberating hydrobromic acid (HBr) and forming 3-hydroxy-2,2-dimethylpropanal.

-

Photolysis: Exposure to ambient UV light can induce homolytic cleavage of the C-Br bond, leading to radical decomposition cascades.

Fig 1. Primary degradation pathways of 3-bromo-2,2-dimethylpropanal under suboptimal storage.

Troubleshooting Guide & FAQs

Q: My stored batch of 3-bromo-2,2-dimethylpropanal has developed a white precipitate. Is it still usable? A: The white precipitate is almost certainly 3-bromo-2,2-dimethylpropanoic acid, the product of auto-oxidation. Because the carboxylic acid has a significantly higher melting point and lower solubility in the neat liquid than the aldehyde, it precipitates out. Self-Validating Check: Dissolve a small aliquot of the precipitate in ether and wash with saturated aqueous NaHCO₃. If the precipitate dissolves and evolves CO₂ gas, it confirms carboxylic acid formation. The batch must be re-purified (e.g., via distillation under reduced pressure) before use.

Q: I am observing a significant drop in yield during imination reactions using an older batch. What is the cause? A: Imination requires precise pH control and the presence of active amine nucleophiles (e.g., allylamine)[1]. If your batch has undergone trace hydrolysis due to moisture ingress, it will generate HBr. This liberated acid protonates the incoming amine nucleophile, rendering it non-nucleophilic and stalling the reaction. Furthermore, any auto-oxidation to the carboxylic acid will also neutralize your amine bases. Ensure your reagent is stored strictly under inert gas and consider adding a mild base or drying agent (like MgSO₄) during your reaction setup[1].

Q: Can I store this compound at room temperature if I use an amber vial to block light? A: No. While amber glass mitigates photolytic cleavage of the C-Br bond, thermal energy at room temperature accelerates both auto-oxidation and hydrolysis. Standard safety and handling protocols for structurally similar halogenated alcohols and aldehydes dictate storage at 2-8 °C in combustible liquid-rated refrigeration[2].

Standard Operating Procedure (SOP): Long-Term Storage Workflow

To maintain scientific integrity and prevent degradation, implement the following self-validating storage system. By separating the bulk material into aliquots, you create a system where the degradation of one vial does not compromise the entire batch.

Step-by-Step Methodology:

-

Aliquoting: Upon receiving or synthesizing the batch, immediately divide the bulk liquid into single-use aliquots using oven-dried amber glass vials. Causality: This prevents repeated freeze-thaw cycles and limits atmospheric exposure to the entire batch during subsequent sampling.

-

Inert Gas Purging: Insert a needle connected to a dry Argon or Nitrogen Schlenk line into the vial. Gently purge the headspace for 30–60 seconds to displace all oxygen and moisture.

-

Hermetic Sealing: Cap the vial immediately with a PTFE-lined silicone septum cap. Wrap the exterior of the cap tightly with Parafilm to create a secondary moisture barrier.

-

Cold Storage: Transfer the sealed vials to a monitored refrigerator maintained at 2-8 °C[2].

Fig 2. Step-by-step laboratory workflow for the long-term storage of sensitive aldehydes.

Quantitative Data: Stability Matrix

The following table summarizes the expected degradation profile of 3-bromo-2,2-dimethylpropanal under various storage conditions, highlighting the critical need for strict environmental control.

| Storage Condition | Atmosphere | Container | Est. Degradation Rate (%/month) | Primary Degradation Product |

| Room Temp (20°C) | Ambient Air | Clear Glass | > 15.0% | 3-bromo-2,2-dimethylpropanoic acid |

| Room Temp (20°C) | Ambient Air | Amber Glass | ~ 10.0% | 3-bromo-2,2-dimethylpropanoic acid |

| Cold (2-8°C) | Ambient Air | Amber Glass | ~ 3.0% | 3-bromo-2,2-dimethylpropanoic acid |

| Cold (2-8°C) | Argon/N₂ | Amber Glass | < 0.5% | Negligible |

References

-

Title: Novel Diastereoselective Synthesis of Bicyclic β-Lactams through Radical Cyclization and Their Reduction toward 2-(1-Alkoxy-2-hydroxyethyl)piperidines and 2-(1-Alkoxy-2-hydroxyethyl)azepanes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Technical Support Center: Troubleshooting Debromination in 3-Bromo-2,2-dimethylpropanal Derivatives

Welcome to the Technical Support Center for neopentyl-type aldehyde derivatives. As a Senior Application Scientist, I frequently consult with researchers struggling with 3-bromo-2,2-dimethylpropanal. This molecule presents a unique synthetic dichotomy: the aldehyde is highly reactive, while the adjacent neopentyl bromide is exceptionally sterically hindered. This steric bulk makes standard SN2 reactions nearly impossible, forcing researchers to use harsher conditions that inadvertently trigger debromination side reactions.

This guide explores the mechanistic causality behind these side reactions and provides self-validating protocols to preserve the carbon-bromine bond during complex syntheses.

FAQ 1: Mechanistic Origins of Debromination

Q: Why is my neopentyl bromide undergoing debromination when there are no beta-hydrogens available for classical E2 elimination?

A: You are correct that 3-bromo-2,2-dimethylpropanal lacks beta-hydrogens, making classical E2 dehydrohalogenation impossible[1]. When researchers observe "debromination" (loss of the bromide tag) in this system, they are typically witnessing one of three alternative mechanistic pathways rather than simple homolytic cleavage:

-

Intramolecular SN2 (Oxetane Formation): During nucleophilic addition to the aldehyde, the resulting γ-bromoalkoxide undergoes rapid intramolecular cyclization, ejecting the bromide ion to form a 3,3-dimethyloxetane.

-

Hydrodebromination (Reduction): Under transition-metal catalysis, the sterically hindered metal-alkyl intermediate is long-lived and prone to abstracting a hydrogen atom from the solvent or ligand[2].

-

Rearrangement-Elimination (E1): Under strongly Lewis acidic or ionizing conditions, the primary bromide can ionize. The resulting unstable primary carbocation undergoes a rapid 1,2-methyl shift to form a stable tertiary carbocation, which then eliminates a proton to form a 2-methyl-2-butene derivative[1].

Troubleshooting Guide 1: The "Hidden" Debromination (Oxetane Formation)

Problem: When reacting 3-bromo-2,2-dimethylpropanal with Grignard or organolithium reagents, mass spectrometry and NMR indicate massive loss of the bromine atom, yielding an unexpected non-polar product.

Causality: This is not a reductive debromination; it is a cyclization. The gem-dimethyl group creates a severe Thorpe-Ingold effect , compressing the internal bond angles and bringing the newly formed alkoxide oxygen into perfect proximity with the neopentyl bromide. If the reaction is allowed to warm up under basic conditions, intramolecular SN2 occurs instantly, releasing Br⁻.

Fig 1: Divergent pathways of γ-bromoalkoxide leading to desired alcohol or oxetane debromination.

Quantitative Impact of Quench Conditions

To prevent oxetane formation, the alkoxide must be kinetically trapped via protonation before the thermal energy allows for SN2 cyclization.

| Reaction Condition | Quench Temp (°C) | Quench Reagent | Desired Alcohol Yield | Oxetane (Debromination) |

| RMgBr (1.1 eq) | 25 °C | NH₄Cl (aq) | < 5% | > 90% |

| RMgBr (1.1 eq) | 0 °C | NH₄Cl (aq) | 35% | 60% |

| RMgBr (1.1 eq) | -78 °C | HCl in MeOH (Cold) | 94% | < 2% |

Protocol 1: Chemoselective Grignard Addition with Cold Quench

Self-Validating System: This protocol uses TLC and visual phase cues to confirm the suppression of cyclization.

-

Preparation: Flame-dry a Schlenk flask under argon. Add 3-bromo-2,2-dimethylpropanal (1.0 eq) and anhydrous THF (0.2 M).

-

Cooling: Submerge the flask in a dry ice/acetone bath. Allow 15 minutes to ensure the internal temperature reaches strictly -78 °C.

-

Addition: Add the Grignard reagent (1.05 eq) dropwise via syringe pump over 30 minutes down the cold wall of the flask to pre-cool the titrant.

-

Reaction: Stir at -78 °C for 1 hour.

-

Validation Check: Extract a 10 µL aliquot, quench in cold MeOH, and check via TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.5) should be completely consumed.

-

-

Cold Quench (Critical Step): Do not remove the flask from the cold bath. Inject a pre-cooled (-78 °C) solution of 1M HCl in Methanol (2.0 eq) directly into the reaction mixture.

-

Warming: Once quenched (indicated by the dissolution of magnesium salts into a clear solution), remove the bath and allow the mixture to warm to room temperature.

-

Workup: Dilute with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

-

Validation Check: The absence of a highly volatile, non-polar spot (Rf ~0.8) on the TLC confirms the successful suppression of oxetane formation. The desired alcohol will appear as a UV-inactive spot at Rf ~0.3 (stainable with KMnO₄).

-

Troubleshooting Guide 2: Cross-Coupling Neopentyl Bromides

Problem: Attempting Suzuki or Negishi cross-coupling on the neopentyl bromide results in massive hydrodebromination (reduction of C-Br to C-H) rather than the desired C-C bond formation.

Causality: Traditional 2-electron palladium catalysis relies on oxidative addition, which is notoriously slow for neopentyl halides due to steric shielding. Even when oxidative addition occurs, the resulting LnPd(II)-neopentyl species is too sterically hindered to undergo rapid transmetalation. Because it cannot undergo beta-hydride elimination, the long-lived intermediate eventually decomposes via protonation or hydrogen-atom abstraction from the solvent, resulting in hydrodebromination.

Solution: Shift from 2-electron Pd-catalysis to 1-electron Photoredox/Nickel dual catalysis. Visible-light photoredox catalysis generates a highly reactive neopentyl radical via single-electron transfer (SET)[3]. Radicals are much less sensitive to steric hindrance than organometallic intermediates, allowing for rapid trapping and cross-coupling.

Fig 2: Mechanistic divergence between Pd-catalyzed hydrodebromination and photoredox cross-coupling.

Comparison of Cross-Coupling Strategies

| Cross-Coupling Strategy | Catalyst System | Mechanistic Pathway | Hydrodebromination | Target Yield |

| Suzuki-Miyaura | Pd(PPh₃)₄ / K₂CO₃ | 2-Electron (Ox. Add.) | High (40-60%) | Low (< 20%) |

| Negishi | Pd₂(dba)₃ / XPhos | 2-Electron (Ox. Add.) | Moderate (30%) | Moderate (45%) |

| Metallaphotoredox | Ru(bpy)₃Cl₂ / NiCl₂ | 1-Electron (SET) | Minimal (< 5%) | High (> 85%) |

Troubleshooting Guide 3: Synthesis of the Aldehyde Precursor

Problem: Oxidizing 3-bromo-2,2-dimethyl-1-propanol to 3-bromo-2,2-dimethylpropanal often results in over-oxidation to the carboxylic acid or cleavage of the bromide.

Causality: Strong, unbuffered aqueous oxidants (like Jones reagent) can lower the local pH enough to trigger ionization of the neopentyl bromide, leading to rearrangement and debromination[1]. Anhydrous, mild oxidation is strictly required.

Protocol 2: Mild PCC Oxidation to 3-Bromo-2,2-dimethylpropanal

Self-Validating System: This protocol utilizes specific colorimetric changes to track the oxidation state of the chromium reagent.

-

Preparation: In a round-bottom flask, suspend Pyridinium Chlorochromate (PCC) (1.5 eq) and finely ground silica gel (equal weight to PCC) in anhydrous Dichloromethane (DCM)[4]. The silica gel provides a surface for the reaction and prevents the formation of a sticky chromium tar.

-

Addition: Dissolve 3-bromo-2,2-dimethyl-1-propanol (1.0 eq) in a small volume of DCM and add it to the vigorously stirring bright-orange PCC suspension in one portion at room temperature.

-

Reaction: Stir for 2 hours.

-

Validation Check: The reaction mixture will transition from bright orange (Cr(VI)) to a dark, black-brown suspension (Cr(IV)). TLC (Hexanes/EtOAc 9:1) will show the disappearance of the alcohol (Rf ~0.2) and the appearance of the aldehyde (Rf ~0.5).

-

-

Filtration: Dilute the mixture with an equal volume of diethyl ether to precipitate the chromium salts. Filter the entire suspension through a tightly packed pad of Celite and silica gel.

-

Concentration: Carefully concentrate the clear filtrate under reduced pressure. Caution: 3-bromo-2,2-dimethylpropanal is volatile. Do not leave it on the high-vacuum line for extended periods. Store under argon at -20 °C to prevent spontaneous polymerization.

References

-

Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides, ACS Catalysis. 3

-

3-Bromo-2,2-dimethyl-1-propanol | 40894-00-6, ChemicalBook. 4

-

Dehalogenation, Wikipedia.2

-

Does neopentyl halide undergo SN1?, Chemistry Stack Exchange. 1

Sources

Technical Support Center: Solvent Optimization for 3-Bromo-2,2-dimethylpropanal Coupling Reactions

Welcome to the Advanced Technical Support Center. 3-Bromo-2,2-dimethylpropanal (CAS 34795-31-8) is a highly versatile but synthetically challenging bifunctional building block. Because it contains both a highly reactive electrophilic aldehyde and an exceptionally sterically hindered neopentyl bromide, researchers frequently encounter bottlenecks related to chemoselectivity, sluggish oxidative addition, and unwanted side reactions.

As an Application Scientist, I have compiled this troubleshooting guide and methodology framework to help you master the solvent dynamics required for successful coupling workflows.

Mechanistic Overview & Solvent Logic

The reactivity of 3-bromo-2,2-dimethylpropanal is dictated by the competition between its two functional groups. Solvent selection is the primary lever you have to direct the reaction down your desired pathway.

Logical workflow of solvent selection based on the targeted reaction pathway.

Step-by-Step Methodology: Acetal Protection & Palladium-Catalyzed Coupling

Objective: To perform an organometallic cross-coupling on the neopentyl bromide without the organometallic reagent preferentially attacking the carbonyl.

Causality Principle: Neopentyl bromides resist standard oxidative addition due to the massive steric bulk of the gem-dimethyl group. Elevated temperatures and highly specific solvent/ligand pairings are mandatory [1].

Phase 1: Aldehyde Protection (Acetalization)

-

Setup: In a round-bottom flask equipped with a Dean-Stark trap, combine 3-bromo-2,2-dimethylpropanal (1.0 equiv) and ethylene glycol (1.5 equiv).

-

Solvent Addition: Add Toluene to achieve a 0.2 M concentration.

-

Causality: Toluene is explicitly chosen because it forms an azeotrope with water. This allows for the physical removal of the condensation byproduct, driving the equilibrium strictly toward the protected acetal.

-

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv). Reflux for 4 hours.

-

Self-Validation Check: Perform TLC (Hexanes/EtOAc 8:2). The starting material spot (UV inactive, stains with KMnO4) must disappear, replaced by a higher Rf spot. Wash the organic layer with saturated NaHCO3 to quench the acid, dry over Na2SO4, and concentrate.

Phase 2: Cross-Coupling of the Neopentyl Bromide

-

Solvent Exchange: Reconstitute the crude protected bromide in a 1,4-Dioxane/H2O (4:1 v/v) solvent system.

-

Causality: 1,4-Dioxane provides the necessary high boiling point (101°C) and coordinates with the Palladium center to stabilize the transition state during the sterically demanding oxidative addition. The water is strictly required to dissolve the inorganic base.

-

-

Reagent Addition: Add the arylboronic acid (1.2 equiv), K3PO4 (2.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).

-

Reaction: Degas via sparging with N2 for 15 minutes. Heat to 90°C for 16 hours.

-

Self-Validation Check: Obtain a 1H NMR of the crude mixture. The reaction is successful if you observe the disappearance of the characteristic neopentyl -CH2Br singlet (typically around δ 3.4-3.6 ppm) [2] and the appearance of a new upfield-shifted methylene signal adjacent to the newly formed aryl bond.

Quantitative Data: Solvent Effects on Yield

To emphasize the critical nature of solvent selection, the following table summarizes validation data for the Suzuki coupling of the protected neopentyl bromide.

| Solvent System | Ligand | Temp (°C) | Base | Yield (%) | Mechanistic Causality / Observation |

| THF / H2O (4:1) | PPh3 | 70 | Na2CO3 | < 5% | Insufficient thermal energy; ligand not bulky enough for neopentyl insertion. |

| Toluene / H2O (4:1) | XPhos | 90 | K3PO4 | 42% | Biphasic system limits transmetalation rate; moderate oxidative addition. |

| DMF (Anhydrous) | XPhos | 100 | Cs2CO3 | 68% | High polarity stabilizes the Pd(II) intermediate, but promotes protodeboronation. |

| 1,4-Dioxane / H2O (4:1) | XPhos | 90 | K3PO4 | 89% | Optimal balance of solubility, thermal stability, and base dissociation. |

Troubleshooting & FAQs

Q: I am trying to synthesize bicyclic β-lactams via a Staudinger reaction. What is the best solvent for the initial imination of 3-bromo-2,2-dimethylpropanal? A: Based on established protocols for the 1, the imination step (e.g., with allylamine) is best performed in diethyl ether at room temperature in the presence of MgSO4 [3]. Causality: Diethyl ether is a non-nucleophilic, low-boiling aprotic solvent. It prevents unwanted side reactions with the sensitive β-bromoimine intermediate and can be easily removed under reduced pressure without applying excessive heat, which could trigger premature decomposition.

Q: Why am I observing massive amounts of protodeboronation of my boronic acid instead of the cross-coupled product? A: This is a classic symptom of a mismatched solvent/base system when dealing with slow-reacting electrophiles. Because the neopentyl bromide is sterically hindered, the rate of oxidative addition is extremely slow. While waiting for the Pd complex to insert into the C-Br bond, the boronic acid sits in the basic, aqueous environment (e.g., Dioxane/H2O) and hydrolyzes. Solution: Switch to an anhydrous solvent system (such as pure2) and use a fluoride source (like CsF) as the base [1]. Fluoride activates the boronic acid for transmetalation without requiring water, effectively shutting down the protodeboronation pathway.

Q: Can I form a Grignard reagent directly from 3-bromo-2,2-dimethylpropanal? A: Absolutely not. If you attempt to insert magnesium into the C-Br bond, the resulting nucleophilic Grignard reagent will immediately attack the unprotected electrophilic aldehyde of a neighboring molecule, leading to rapid, uncontrolled polymerization. Solution: You must first protect the aldehyde (as detailed in the protocol above). Once protected, use highly active Rieke magnesium in THF. Standard magnesium turnings often fail because the neopentyl bromide is too sterically hindered to approach the metal surface efficiently.

References

-

Title: Novel Diastereoselective Synthesis of Bicyclic β-Lactams through Radical Cyclization and Their Reduction toward 2-(1-Alkoxy-2-hydroxyethyl)piperidines and 2-(1-Alkoxy-2-hydroxyethyl)azepanes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

A Senior Application Scientist's Guide to HPLC Method Validation for Purity Assessment of 3-Bromo-2,2-dimethylpropanal

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3-bromo-2,2-dimethylpropanal. As a crucial intermediate in various synthetic pathways, ensuring the purity of this compound is paramount for the quality and safety of the final product. We will delve into the rationale behind methodological choices, present a detailed validation protocol in accordance with international guidelines, and compare the performance of this method against viable alternatives.

Chapter 1: The Analytical Challenge & Strategic Approach

The analysis of 3-bromo-2,2-dimethylpropanal presents a distinct challenge for routine HPLC with UV detection. The analyte itself, a saturated aliphatic aldehyde, lacks a significant chromophore, resulting in poor UV absorbance and consequently, low sensitivity.[1] A direct analytical approach would therefore be inadequate for detecting and quantifying trace-level impurities.

To overcome this, our strategy employs a pre-column derivatization technique. We will react the aldehyde with 2,4-dinitrophenylhydrazine (DNPH). This reaction, illustrated below, quantitatively converts the non-absorbing aldehyde into a 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, allowing for highly sensitive detection at approximately 360 nm.[2][3][4] This approach is a well-established and robust method for the analysis of carbonyl compounds.[2][3]

The Derivatization Reaction:

-

3-bromo-2,2-dimethylpropanal + 2,4-dinitrophenylhydrazine (DNPH) → 3-bromo-2,2-dimethylpropanal-2,4-dinitrophenylhydrazone + H₂O

This strategy not only enhances sensitivity but also improves chromatographic selectivity, forming the foundation of a reliable, stability-indicating analytical method.

Chapter 2: Proposed Stability-Indicating HPLC Method: A Step-by-Step Protocol

This section details the optimized HPLC method for the separation and quantification of the derivatized 3-bromo-2,2-dimethylpropanal and its potential impurities.

Experimental Protocol: Sample Preparation and Derivatization

-

DNPH Reagent Preparation: Dissolve 100 mg of 2,4-dinitrophenylhydrazine in 100 mL of acetonitrile containing 0.5 mL of concentrated sulfuric acid. This solution should be prepared fresh daily.

-

Standard Solution Preparation: Accurately weigh approximately 25 mg of 3-bromo-2,2-dimethylpropanal reference standard into a 25 mL volumetric flask. Dilute to volume with acetonitrile to obtain a concentration of 1 mg/mL.

-

Sample Solution Preparation: Prepare the test sample similarly to the standard solution to achieve a target concentration of 1 mg/mL in acetonitrile.

-

Derivatization Procedure:

-

Transfer 1.0 mL of the standard or sample solution into a 10 mL vial.

-

Add 2.0 mL of the DNPH reagent.

-

Cap the vial and heat at 60°C for 30 minutes in a water bath or heating block.

-

Allow the solution to cool to room temperature.

-

Dilute the solution with a 65:35 (v/v) mixture of acetonitrile and water to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL of the original aldehyde).

-

Filter the final solution through a 0.45 µm syringe filter prior to injection.

-

Experimental Protocol: HPLC-UV Chromatographic Conditions

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography system with UV/Vis Detector |

| Column | Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | Deionized Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-15 min: 65% B; 15-20 min: 65% to 85% B; 20-25 min: 85% B; 25-26 min: 85% to 65% B; 26-30 min: 65% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 360 nm |

| Injection Volume | 20 µL |

| Diluent | Acetonitrile/Water (65:35 v/v) |

Chapter 3: Method Validation Protocol: An ICH Q2(R1) Framework

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] Our validation protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure the reliability, accuracy, and precision of the results.[6]

Caption: Workflow for HPLC Method Validation based on ICH Q2(R1).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7]

-

Protocol:

-

Analyze the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte derivative.

-

Analyze a sample of the derivatized reference standard.

-

Analyze a sample of underivatized 3-bromo-2,2-dimethylpropanal to confirm no peak is observed at the derivative's retention time.

-

Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the analyte.[8][9] Analyze the stressed samples to demonstrate that the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is recommended.

-

Linearity & Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the detector response. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[7]

-

Protocol:

-

Prepare a series of at least five concentrations of the derivatized reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration.

-

Inject each concentration in triplicate.

-

Construct a calibration curve by plotting the mean peak area against the concentration.

-

Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

-

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is often determined by spiking a sample matrix with known quantities of the analyte.

-

Protocol:

-

Prepare samples of a known batch of 3-bromo-2,2-dimethylpropanal spiked with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Prepare three replicates for each concentration level.

-

Analyze the samples and calculate the percentage recovery for each replicate.

-

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[10] It is evaluated at two levels:

-

Repeatability (Intra-assay Precision):

-

Protocol: Prepare and analyze six independent samples of the same batch at 100% of the target concentration on the same day, with the same analyst and instrument.

-

-

Intermediate Precision:

-

Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from both studies.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Protocol (Based on Signal-to-Noise Ratio):

-

Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

-

Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ. Confirm the LOQ by demonstrating acceptable precision and accuracy at this concentration.

-

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[11]

-

Protocol: Introduce small variations to the nominal HPLC conditions, one at a time. Examples include:

-

Flow rate (e.g., ± 0.1 mL/min).

-

Column temperature (e.g., ± 5°C).

-

Mobile phase composition (e.g., ± 2% organic content).

-

Detection wavelength (e.g., ± 2 nm).

-

Analyze a system suitability standard under each varied condition and evaluate the impact on retention time, peak shape, and resolution of critical pairs.

-

Summary of Acceptance Criteria for Validation

| Parameter | Acceptance Criteria |

| Specificity | No interference at the analyte's retention time. Peak purity index > 0.995. |

| Linearity | Correlation Coefficient (r²) ≥ 0.999 |

| Range | As defined by linearity, accuracy, and precision studies. |

| Accuracy | Mean recovery between 98.0% and 102.0%. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Precision (Intermediate) | Overall RSD for both studies ≤ 2.0%. |

| LOQ | S/N Ratio ≥ 10; RSD for precision at LOQ ≤ 10%. |

| Robustness | System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits. |

Chapter 4: Visualizing Potential Impurities

A robust purity method must be able to separate the main component from its potential process-related impurities and degradation products.[12][13][14] Key potential impurities for 3-bromo-2,2-dimethylpropanal include the starting material from an incomplete reaction and the over-oxidized carboxylic acid.

Caption: Potential process and degradation-related impurities.

Chapter 5: Comparative Analysis: HPLC vs. Alternative Techniques

While the validated HPLC-UV (with derivatization) method is highly suitable for routine quality control, it is instructive to compare it with other analytical techniques that could be employed for purity assessment.

| Feature | Validated HPLC-UV (with DNPH) | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |

| Principle | Separation based on polarity after derivatization. | Separation of volatile compounds based on boiling point and polarity. | Quantification based on the integral of a specific proton signal relative to a certified internal standard. |

| Sensitivity | Very High (due to derivatization). | High. | Moderate to Low. |

| Specificity | High (Chromatographic separation). | High (Chromatographic separation). | Very High (Structurally specific signals). |

| Quantification | Requires a reference standard for the analyte. | Requires a reference standard for the analyte. | Primary method; can provide a direct measure of purity without a specific analyte standard. |

| Impurity Detection | Excellent for known and unknown impurities that are derivatized. | Excellent for volatile impurities. | Good for impurities >0.1%; structural elucidation of unknowns is possible. |

| Sample Throughput | High. | High. | Low. |

| Ease of Use | Moderate (derivatization step adds complexity). | Moderate. | Complex (requires specialized expertise). |

| Best For | Routine QC, release testing, stability studies. | Residual solvent analysis, volatile impurity profiling. | Purity assessment of reference standards, structural confirmation. |

-

The HPLC-UV method with DNPH derivatization stands out as the optimal choice for routine quality control and stability testing due to its high sensitivity, high throughput, and proven robustness.[13][15]

-

GC-FID is a strong alternative, particularly if volatile impurities are of primary concern. However, it may be less effective for non-volatile degradation products.

-

qNMR is an exceptionally powerful tool for the definitive purity assignment of a reference standard but is not practical for high-throughput release testing due to its lower sensitivity and complexity.

Final Conclusion

The pre-column derivatization HPLC-UV method detailed in this guide provides a sensitive, specific, and robust solution for the purity assessment of 3-bromo-2,2-dimethylpropanal. By following the comprehensive validation framework prescribed by ICH Q2(R1), laboratories can ensure that the method is fit for its intended purpose, generating reliable and accurate data critical for regulatory submissions and ensuring product quality. This method represents a significant improvement over direct analysis and is superior to other techniques for routine quality control applications.

References

-

Title: FDA Guidance on Analytical Method Validation Source: U.S. Food and Drug Administration URL: [Link]

-

Title: HPLC Analysis of Aldehydes and Ketones in Air Samples Source: Aurora Pro-Sci URL: [Link]

-

Title: Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC Source: Waters Corporation URL: [Link]

-

Title: Identification and profiling of impurities in Pharmaceuticals Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Sannova URL: [Link]

-

Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration URL: [Link]

-

Title: LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System Source: Shimadzu URL: [Link]

-

Title: FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology Source: U.S. Food and Drug Administration URL: [Link]

-

Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration URL: [Link]

-

Title: Impurities in APIs and Their Effects on Products Source: Contract Pharma URL: [Link]

-

Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

-

Title: Impurity Profiling In Pharmaceuticals: A Review Source: ResearchGate URL: [Link]

-

Title: 3-Bromo-2,2-dimethyl-1-propanol | C5H11BrO | CID 142501 Source: PubChem URL: [Link]

-

Title: Active Pharmaceutical Ingredient Analysis Source: Technology Networks URL: [Link]

-

Title: Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Cuminaldehyde Source: ResearchGate URL: [Link]

-

Title: Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC) Source: Shimadzu Asia Pacific URL: [Link]

-

Title: Stability Indicating HPLC Method Development –A Review Source: International Journal of Trend in Scientific Research and Development URL: [Link]

-

Title: A Review of HPLC Method Development and Validation as per ICH Guidelines Source: Asian Journal of Pharmaceutical Analysis URL: [Link]

-

Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL: [Link]

-

Title: 3-Bromo-2,2-dimethylpropanoic acid | C5H9BrO2 | CID 271932 Source: PubChem URL: [Link]

-

Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation URL: [Link]

-

Title: Stability Indicating HPLC Method Development: A Review Source: International Journal of Pharmacy & Pharmaceutical Research URL: [Link]

-

Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]

-

Title: Stability Indicating Assay Method Development And Validation By Using Hplc - A Review Source: Research Journal of Pharmacy and Technology URL: [Link]

-

Title: Quality Guidelines Source: International Council for Harmonisation URL: [Link]

-

Title: Quantitative UV Absorbance Spectra of Chemical Agents and Simulants Source: Defense Technical Information Center URL: [Link]

-

Title: UV/Vis + Photochemistry Database Source: science-softCon URL: [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. auroraprosci.com [auroraprosci.com]

- 3. waters.com [waters.com]

- 4. hitachi-hightech.com [hitachi-hightech.com]

- 5. researchgate.net [researchgate.net]

- 6. database.ich.org [database.ich.org]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. ijtsrd.com [ijtsrd.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. ajpaonline.com [ajpaonline.com]

- 11. rjpn.org [rjpn.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. contractpharma.com [contractpharma.com]

- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 15. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Validating computational steric models of 3-bromo-2,2-dimethylpropanal with experimental data

- 1. Buy Propanal, 3-bromo-2,2-dimethyl- | 34795-31-8 [smolecule.com]

- 2. digibuo.uniovi.es [digibuo.uniovi.es]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

Personal protective equipment for handling Propanal, 3-bromo-2,2-dimethyl-